2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid
Overview
Description
2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid is a chemical compound with the CAS Number: 1242825-81-5. It has a molecular weight of 263.7 . The IUPAC name for this compound is 2-chloro-5-(N-methylmethylsulfonamido)benzoic acid . It is also known as Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of fenamate drugs.
Molecular Structure Analysis
The InChI code for 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid is1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
. The molecular formula of this compound is C9H10ClNO4S . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid include a molecular weight of 263.7 . The predicted melting point is between 183-185 °C .Scientific Research Applications
Na+/H+ Antiporter Inhibitors
(M. Baumgarth, N. Beier, R. Gericke, 1997) explored the use of benzoylguanidines, which are structurally similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, as Na+/H+ exchanger inhibitors. These compounds showed potential as adjunctive therapy in acute myocardial infarction treatment.
Plant Growth Regulators
(Mary B. Pybus, M. S. Smith, R. L. Wain, F. Wightman, 1959) studied the physiological activity of chloro- and methyl-substituted benzoic acids (which include compounds similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid) in regulating plant growth.
Biological Imaging Applications
(Elizabeth M. Nolan, J. Jaworski, Maryann E Racine, Morgan Sheng, S. Lippard, 2006) discussed the development of Zinpyr family dyes, which are derivatives of benzoic acid compounds similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, for biological imaging.
Synthesis and Industrial Application
(H. Yin, 2002) introduced a method for synthesizing 4-(methylsulfonyl)benzoic acid, a compound closely related to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, highlighting its industrial application and environmental benefits.
Amino Acid Synthesis and Receptor Binding
(G. R. Brown, A. Foubister, 1984) explored the synthesis of compounds like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, structurally related to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, and their role in binding at insulin-releasing receptor sites.
properties
IUPAC Name |
2-chloro-5-[methyl(methylsulfonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGDXPBBNOICRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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